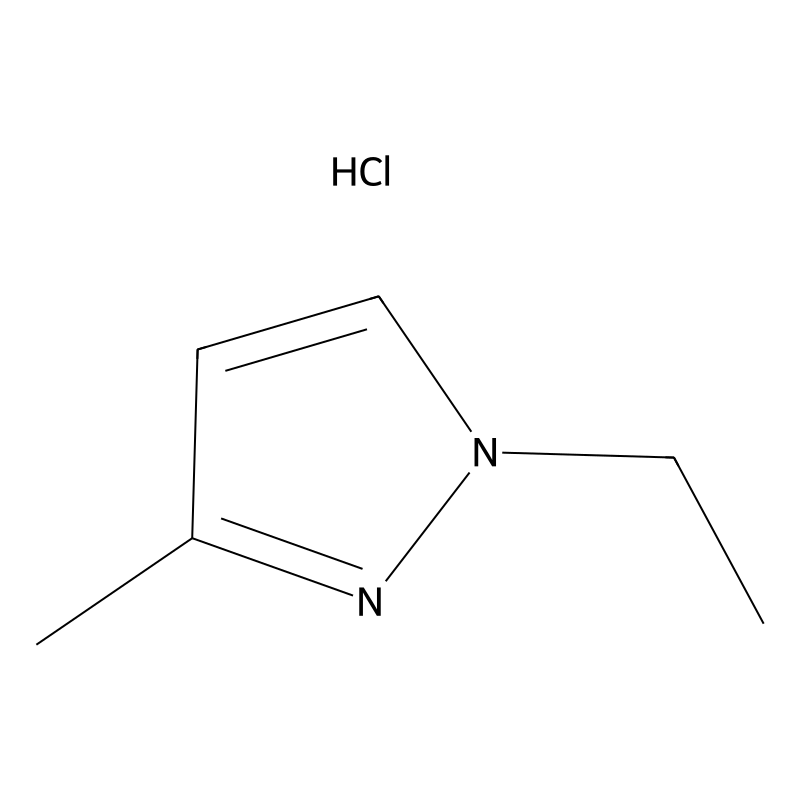

1-ethyl-3-methyl-1H-pyrazole hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

γ-Secretase Modulators

Scientific Field: Medicinal Chemistry and Drug Development.

Summary: 1-ethyl-3-methyl-1H-pyrazole hydrochloride is used as a reagent for the preparation of aminothiazoles, which act as γ-secretase modulators.

Experimental Procedure: The compound is incorporated into the synthesis of aminothiazoles.

Results: Aminothiazoles may have potential therapeutic applications related to γ-secretase modulation.

JAK2 Inhibitors for Myeloproliferative Disorders Therapy

Scientific Field: Oncology and Hematology.

Summary: Researchers have explored 1-ethyl-3-methyl-1H-pyrazole hydrochloride as a potential JAK2 inhibitor for treating myeloproliferative disorders.

Experimental Procedure: The compound is tested for its inhibitory activity against JAK2.

Results: Inhibition of JAK2 may help manage myeloproliferative disorders.

Pyridine Derivatives as TGF-β1 and Active A Signaling Inhibitors

Scientific Field: Biochemistry and Cell Signaling.

Summary: 1-ethyl-3-methyl-1H-pyrazole hydrochloride has been used in the synthesis of pyridine derivatives that act as inhibitors of TGF-β1 and active A signaling pathways.

Experimental Procedure: Researchers incorporate the compound into the synthesis of pyridine derivatives.

MK-2461 Analogues as Inhibitors of c-Met Kinase for Cancer Treatment

Scientific Field: Oncology and Drug Discovery.

Summary: Scientists have investigated 1-ethyl-3-methyl-1H-pyrazole hydrochloride analogues (similar compounds) as inhibitors of c-Met kinase, which is associated with cancer progression.

Experimental Procedure: The compound analogues are tested for their inhibitory activity against c-Met kinase.

Results: Inhibition of c-Met kinase may offer potential therapeutic benefits in cancer treatment.

Synthesis of 3-Methyl-1-Phenyl-1H-Pyrazol-5-Ol Using Nano-ZnO as Catalyst

Scientific Field: Organic Chemistry and Catalysis.

Summary: Researchers have synthesized 3-methyl-1-phenyl-1H-pyrazol-5-ol using 1-ethyl-3-methyl-1H-pyrazole hydrochloride with Nano-ZnO as a catalyst.

Experimental Procedure: The compound is involved in a condensation reaction with arylhydrazines to form the desired product.

Results: Successful synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using this method.

Raw Material and Intermediate in Organic Synthesis

Summary: This compound serves as an important raw material and intermediate in organic synthesis.

Applications: It is used in various chemical reactions to create new compounds, including pharmaceuticals, agrochemicals, and dyestuffs.

Eco-Friendly Synthesis Using Amberlyst-70 Catalyst

Scientific Field: Organic Chemistry and Green Chemistry.

Summary: Researchers have developed an innovative protocol for pyrazole synthesis using Amberlyst-70 as a heterogeneous catalyst.

Experimental Procedure: The reaction benefits from the use of Amberlyst-70, which is resinous, nontoxic, thermally stable, and cost-effective. The protocol offers a simple reaction workup and eco-friendly attributes.

Results: This method provides an efficient way to synthesize pyrazoles.

1-Ethyl-3-methyl-1H-pyrazole hydrochloride is an organic compound with the molecular formula CHN·ClH and a molecular weight of approximately 161.63 g/mol. This compound is characterized by its pyrazole ring structure, which is a five-membered ring containing two nitrogen atoms. It is commonly utilized in various biochemical applications and has garnered attention for its potential biological activities.

- Nucleophilic substitutions: The nitrogen atoms in the pyrazole ring can act as nucleophiles, allowing for substitutions that modify the compound's properties.

- Condensation reactions: It can react with aldehydes or ketones to form imines or other derivatives, which are valuable in synthetic organic chemistry.

- Deprotonation reactions: The presence of the hydrochloride group allows for acid-base reactions where the compound can act as a weak base.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that 1-ethyl-3-methyl-1H-pyrazole hydrochloride exhibits various biological activities, including:

- Antimicrobial properties: It has shown effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Enzyme inhibition: This compound interacts with specific enzymes, which may lead to therapeutic applications in treating diseases related to enzyme dysfunction.

- Anti-inflammatory effects: Preliminary studies suggest potential anti-inflammatory activity, indicating its usefulness in managing inflammatory conditions.

The synthesis of 1-ethyl-3-methyl-1H-pyrazole hydrochloride can be achieved through several methods:

- Cyclization of hydrazine derivatives: Starting from ethyl acetoacetate and hydrazine hydrate, cyclization yields the pyrazole ring.

- Hydrochloride formation: The free base form can be converted to its hydrochloride salt by reacting with hydrochloric acid in an aqueous solution.

- Alternative routes: Other synthetic pathways involve the use of different starting materials that contribute to the formation of the pyrazole structure through various condensation and cyclization reactions.

1-Ethyl-3-methyl-1H-pyrazole hydrochloride finds applications in several fields:

- Pharmaceuticals: Its potential as an antimicrobial and anti-inflammatory agent makes it valuable in drug development.

- Agriculture: It may be used in formulating pesticides or herbicides due to its biological activity against pathogens.

- Chemical research: As a versatile intermediate, it serves as a building block for synthesizing more complex organic compounds.

Studies on 1-ethyl-3-methyl-1H-pyrazole hydrochloride have revealed interactions with various biological molecules:

- Proteins and enzymes: The compound has been shown to bind to specific proteins, influencing their activity and potentially leading to therapeutic effects.

- Receptor binding: Research indicates that it may interact with certain receptors in biological systems, which could be relevant for drug design.

These interactions underscore its importance in biochemical research and therapeutic development.

Several compounds share structural similarities with 1-ethyl-3-methyl-1H-pyrazole hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-1-ethyl-3-methyl-1H-pyrazole | CHN | Contains an amino group at position 4, affecting its reactivity and biological activity. |

| 1-Ethyl-4-methyl-1H-pyrazole | CHN | Variation at position 4 leads to different properties and potential applications. |

| 5-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole | CHClN | Chloromethyl substitution at position 5 enhances reactivity towards nucleophiles. |

Uniqueness

The uniqueness of 1-ethyl-3-methyl-1H-pyrazole hydrochloride lies in its specific substitution pattern on the pyrazole ring, which influences its biological activity and chemical reactivity compared to similar compounds. Its balance of hydrophobicity and reactivity makes it particularly suitable for various applications in pharmaceuticals and agrochemicals.